molecular formula C6H13Cl2NO B000576 Sevelamer hydrochloride CAS No. 152751-57-0

Sevelamer hydrochloride

カタログ番号 B000576
CAS番号: 152751-57-0
分子量: 186.08 g/mol
InChIキー: KHNXRSIBRKBJDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Sevelamer hydrochloride is synthesized as a polymeric hydrogel through the crosslinking of polyallylamine with epichlorohydrin. This process results in a structure that enables the sevelamer hydrochloride to bind with phosphate ions in the gastrointestinal tract selectively. The preference for phosphate is believed to stem from its dianion character, which may also involve hydrogen bonding. The synthesis aims to produce a compound that is efficient in phosphate binding, exhibiting a higher preference for phosphate over other intestinal anions such as chloride and bicarbonate (Holmes-Farley et al., 1999).

Molecular Structure Analysis

The molecular structure of sevelamer hydrochloride contributes significantly to its phosphate-binding capabilities. Its backbone, composed of crosslinked polyallylamine, is modified to include multiple amine groups that are partially protonated. These amine groups interact with phosphate molecules through ionic and hydrogen bonds. The unique structure of sevelamer hydrochloride, characterized by its polymeric and crosslinked nature, ensures that it remains non-absorbed and allows it to bind selectively to phosphate ions.

Chemical Reactions and Properties

Sevelamer hydrochloride's primary chemical property is its ability to bind phosphate ions through ionic and hydrogen bonding. This binding mechanism is selective and efficient, with a strong preference for phosphate ions over other anions present in the gastrointestinal tract. The compound's efficacy in phosphate binding is attributed to its high content of cationic charge associated with the protonated amine groups on its polymer matrix, making it an effective agent in the management of hyperphosphatemia in end-stage renal diseases.

Physical Properties Analysis

As a hydrogel, sevelamer hydrochloride is insoluble in water and gastrointestinal fluids, which is essential for its function as a phosphate binder. This physical property ensures that sevelamer hydrochloride does not get absorbed into the bloodstream but remains in the gastrointestinal tract where it can bind to dietary phosphate and prevent its absorption. Its insolubility and stability in the gastrointestinal environment are crucial for its effectiveness in reducing serum phosphorus levels.

Chemical Properties Analysis

The chemical properties of sevelamer hydrochloride, including its stability, lack of absorption, and selective ion exchange capabilities, make it an effective treatment for hyperphosphatemia. Its mechanism of action does not alter the body's natural mineral balance, such as calcium, making it a safer option for patients at risk of calcification. Furthermore, sevelamer hydrochloride has been shown to offer cardiovascular benefits by not contributing to vascular calcification, a common complication in patients with chronic kidney disease.

科学的研究の応用

1. Treatment of Hyperphosphatemia in Dialysis Patients

  • Methods of Application: The study conducted a comprehensive search to identify all randomized cross-over or parallel group studies comparing sevelamer to any other therapy or placebo in adult dialysis patients .
  • Results: The study found that compared with calcium-based phosphate binders, use of sevelamer in dialysis patients is associated with similar to slightly higher phosphate levels, similar calcium phosphate product, and slightly lower serum calcium levels .

2. Mortality Reduction in Non-Dialysis-Dependent Chronic Kidney Disease (NDD-CKD) Patients

  • Summary of Application: Sevelamer is used in patients with non-dialysis-dependent chronic kidney disease (NDD-CKD). The study aimed to investigate the association between sevelamer use and mortality in these patients .
  • Methods of Application: The study was a prospective cohort study that enrolled 966 participants with NDD-CKD stages 4–5 from 12 centers in Spain .
  • Results: After a median follow-up of 29 months, the adjusted hazard ratios (HRs) for patients under sevelamer treatment were 0.44 (95% CI, 0.22 to 0.88) and 0.37 (95% CI, 0.18 to 0.75) for all-cause and cardiovascular mortality, respectively, compared with those of untreated patients .

3. Lowering LDL and Cholesterol Levels

  • Results: It has been observed that Sevelamer can effectively reduce LDL and cholesterol levels in patients with CKD .

4. Treatment of Gout

  • Results: Studies have shown that Sevelamer can effectively reduce serum uric acid levels, potentially helping to manage gout .

5. Reduction of Serum Uric Acid

  • Summary of Application: Sevelamer can significantly reduce serum uric acid. This reduction has no known detrimental effect and may be helpful in patients with gout .
  • Results: Studies have shown that Sevelamer can effectively reduce serum uric acid levels, potentially helping to manage gout .

6. Sequestration of Advanced Glycation End Products (AGEs)

  • Summary of Application: Sevelamer is able to sequester advanced glycation end products (AGEs) in the gut, preventing their absorption into the blood .
  • Results: Studies have shown that Sevelamer can effectively lower AGEs in the blood, as well as oxidative stress and inflammatory markers .

Safety And Hazards

Sevelamer may cause serious side effects. Stop using sevelamer and call your doctor at once if you have choking, or trouble swallowing; black, bloody, or tarry stools; severe constipation with stomach pain; or constipation that gets worse or does not clear up . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

While awaiting the answer, as clinicians we should proceed with a treatment to “do no harm”, trying to at least limit the calcium exposure of our dialysis patients .

特性

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXRSIBRKBJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.C1C(O1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RenaGel

CAS RN

152751-57-0
Record name Sevelamer hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152751-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sevelamer hydrochloride
Reactant of Route 2
Sevelamer hydrochloride
Reactant of Route 3
Sevelamer hydrochloride
Reactant of Route 4
Reactant of Route 4
Sevelamer hydrochloride
Reactant of Route 5
Sevelamer hydrochloride
Reactant of Route 6
Sevelamer hydrochloride

Citations

For This Compound
4,600
Citations
AB Pai, BM Shepler - Pharmacotherapy: The Journal of Human …, 2009 - Wiley Online Library
… Sevelamer hydrochloride is an ion-exchange resin that … the effects of sevelamer hydrochloride or sevelamer carbonate … with the use of sevelamer hydrochloride, whereas sevelamer …
B Brezina, WY Qunibi, CR Nolan - Kidney International, 2004 - Elsevier
… hemodialysis patients treated with sevelamer hydrochloride have significantly lower … or sevelamer hydrochloride 3 . Over the eight-week course of the study, sevelamer hydrochloride–…
Number of citations: 98 www.sciencedirect.com
GM Chertow, SK Burke, MA Dillon… - Nephrology Dialysis …, 1999 - academic.oup.com
… Short-term studies have suggested that sevelamer hydrochloride, a non-aluminium- and non… To determine the long-term effectiveness of sevelamer hydrochloride, we performed an …
Number of citations: 399 academic.oup.com
J Delmez, G Block, J Robertson… - Clinical …, 2007 - europepmc.org
… sevelamer hydrochloride treatment, respectively. Sevelamer carbonate and sevelamer hydrochloride … mg/dl, respectively, during sevelamer hydrochloride treatment. Serum bicarbonate …
Number of citations: 130 europepmc.org
JM Sturtevant, CM Hawley, K Reiger, DW Johnson… - …, 2004 - Wiley Online Library
Background: Poor phosphate control is common among patients with end‐stage renal disease. Sevelamer hydrochloride has been demonstrated to be a safe and effective phosphate …
Number of citations: 29 onlinelibrary.wiley.com
A Ferreira, JM Frazao, MC Monier-Faugere… - Journal of the …, 2008 - ncbi.nlm.nih.gov
… The use of non–calcium-based phosphate binders, such as sevelamer hydrochloride, may … compare the effects of sevelamer hydrochloride and calcium carbonate on bone histology. …
Number of citations: 207 www.ncbi.nlm.nih.gov
DR Goldsmith, LJ Scott, RS Cvetković, GL Plosker - Drugs, 2008 - Springer
Sevelamer (Renagel®), an orally administered metal-free cationic hydrogel polymer/resin that binds dietary phosphate in the gastrointestinal (GI) tract, is approved for use in the US, …
Number of citations: 47 link.springer.com
P Evenepoel, R Selgas, F Caputo… - Nephrology Dialysis …, 2009 - academic.oup.com
… Sevelamer hydrochloride was also associated with decreases in … In summary, sevelamer hydrochloride provides a reduction in … The effects of sevelamer hydrochloride appear similar in …
Number of citations: 91 academic.oup.com
MC Perianayagam, BL Jaber - American Journal of Nephrology, 2008 - karger.com
… We hypothesize that sevelamer hydrochloride binds ET in the intestinal tract resulting in a decrease in the translocation of this molecule across the intestinal wall. To test this hypothesis, …
Number of citations: 39 karger.com
M Cozzolino, ME Staniforth, H Liapis, J Finch… - Kidney international, 2003 - Elsevier
… To avoid these side effects, an aluminum- and calcium-free phosphate binder, sevelamer hydrochloride, has been developed. Sevelamer is effective in controlling hyperphosphatemia …
Number of citations: 183 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。